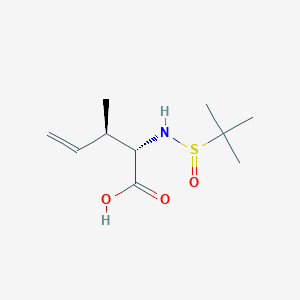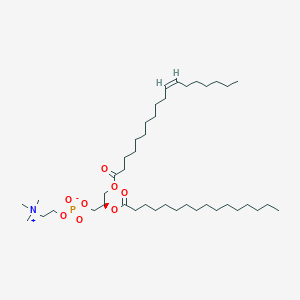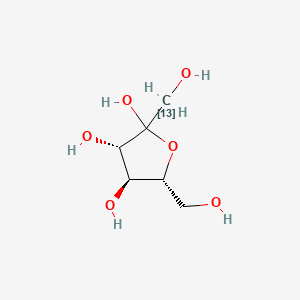
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate is a chemical compound with the molecular formula C2BrClF4O3S It is characterized by the presence of bromine, chlorine, fluorine, and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate typically involves the reaction of 2-Bromo-1,1,2,2-tetrafluoroethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2-Bromo-1,1,2,2-tetrafluoroethanol+Chlorosulfonic acid→2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Addition Reactions: The fluorine atoms can participate in addition reactions with electrophiles.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Elimination Reactions: Strong bases such as sodium hydroxide or potassium tert-butoxide are used to promote elimination reactions. These reactions are often conducted at elevated temperatures.
Addition Reactions: Electrophiles such as halogens or hydrogen halides can be used in addition reactions, often under controlled conditions to prevent side reactions.
Major Products Formed:
Substitution Reactions: Products may include substituted derivatives of the original compound, such as 2-hydroxy-1,1,2,2-tetrafluoroethyl chlorosulfate.
Elimination Reactions: Products may include alkenes or other unsaturated compounds.
Addition Reactions: Products may include addition compounds with halogens or hydrogen halides.
Aplicaciones Científicas De Investigación
2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate involves its ability to react with nucleophiles and electrophiles. The presence of multiple halogen atoms and a sulfonate group makes it a versatile reagent for various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application, but generally include nucleophilic substitution, electrophilic addition, and elimination pathways.
Comparación Con Compuestos Similares
1-Bromo-1-chloro-2,2,2-trifluoroethane: Similar in structure but with different halogen atoms and fewer fluorine atoms.
1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a similar tetrafluoroethyl group but attached to a benzene ring.
Uniqueness: 2-Bromo-1,1,2,2-tetrafluoroethyl chlorosulfate is unique due to the combination of bromine, chlorine, and multiple fluorine atoms within its structure. This unique combination imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C2BrClF4O3S |
|---|---|
Peso molecular |
295.44 g/mol |
Nombre IUPAC |
1-bromo-2-chlorosulfonyloxy-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C2BrClF4O3S/c3-1(5,6)2(7,8)11-12(4,9)10 |
Clave InChI |
WSWXWAZXRZZZPI-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)Br)(OS(=O)(=O)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[(2R,4S,5R)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12062519.png)


(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)




![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)




